5-Hydroxyindole-3-acetic Acid-D5
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Overview
Description
5-Hydroxyindole-3-acetic Acid-D5 is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic Acid. It is primarily used as an internal standard in analytical chemistry for quantifying levels of its unlabeled counterpart via mass spectrometry techniques . This compound is significant in various scientific fields due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyindole-3-acetic Acid-D5 typically involves the incorporation of deuterium into the 5-Hydroxyindole-3-acetic Acid molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O).
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions involving protection and deprotection steps, oxidation, and esterification
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyindole-3-acetic Acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various esters or ethers .
Scientific Research Applications
5-Hydroxyindole-3-acetic Acid-D5 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for accurate quantification of 5-Hydroxyindole-3-acetic Acid levels.
Biological Studies: Helps in studying serotonin metabolism and its related pathways.
Medical Research: Used in the diagnosis and monitoring of neuroendocrine tumors by measuring serotonin metabolites.
Industrial Applications: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Hydroxyindole-3-acetic Acid-D5 involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical assays, allowing for precise measurement and analysis of metabolic pathways. The deuterium atoms in the compound provide stability and prevent rapid degradation, making it an ideal internal standard .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindole-3-acetic Acid: The non-deuterated form, commonly used in similar applications but lacks the stability provided by deuterium labeling.
Indole-3-acetic Acid: Another indole derivative with similar chemical properties but different biological roles.
Uniqueness
5-Hydroxyindole-3-acetic Acid-D5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it superior to its non-deuterated counterparts in various scientific applications .
Biological Activity
5-Hydroxyindole-3-acetic Acid-D5 (5-HIAA-D5) is a deuterium-labeled derivative of 5-hydroxyindole-3-acetic acid (5-HIAA), which is a key metabolite of serotonin. The incorporation of deuterium atoms enhances its stability and provides significant advantages in analytical chemistry, particularly in the quantification and tracking of serotonin metabolism in biological systems. This article explores the biological activity of 5-HIAA-D5, focusing on its metabolic pathways, analytical applications, and implications for neuropsychiatric conditions.
- Molecular Formula : C10H4D5NO3
- Molecular Weight : 196.21 g/mol
- CAS Number : 81587-11-3
The structure of 5-HIAA-D5 is characterized by the substitution of five hydrogen atoms with deuterium, which allows for improved differentiation in mass spectrometry analyses. This isotopic labeling is crucial for enhancing the sensitivity and specificity of detection methods used in biological research.
Serotonin Metabolism
5-HIAA is primarily recognized as a metabolite of serotonin, a neurotransmitter involved in mood regulation, cognition, and various physiological functions. The metabolic pathway involving serotonin and its metabolites is critical for understanding neuropsychiatric disorders.
Metabolic Pathway :
- Serotonin Synthesis : Tryptophan → 5-Hydroxytryptophan → Serotonin
- Serotonin Metabolism : Serotonin → 5-Hydroxyindoleacetic Acid (5-HIAA) → 5-HIAA-D5 (when labeled)
The use of 5-HIAA-D5 in metabolic studies allows researchers to trace the conversion of serotonin into its metabolites, providing insights into conditions such as depression, anxiety, and other mood disorders.
Analytical Applications
The primary analytical application of 5-HIAA-D5 lies in its use as an internal standard in mass spectrometry. By replacing hydrogen with deuterium, researchers can achieve more accurate quantification due to the distinct mass difference between 5-HIAA and its deuterated form.
Table 1: Comparison of Analytical Techniques for 5-HIAA Measurement
Technique | Sensitivity | Specificity | Recovery Rate |
---|---|---|---|
Liquid Chromatography (LC) | High | Moderate | ~97% |
Mass Spectrometry (MS) | Very High | High | N/A |
Fluorometric Detection | Moderate | Low | N/A |
Case Studies
Several studies have highlighted the utility of 5-HIAA-D5 in clinical settings:
- Neuroendocrine Tumors : Elevated levels of 5-HIAA are often associated with carcinoid tumors. A study demonstrated that measuring urinary levels of 5-HIAA using LC-MS/MS provided a reliable biomarker for diagnosing these tumors .
- Mood Disorders : Research indicates that alterations in serotonin metabolism may contribute to mood disorders. The application of deuterated standards like 5-HIAA-D5 has facilitated studies examining the correlation between serotonin levels and depressive symptoms .
- Pharmacokinetics Studies : The pharmacokinetics of drugs affecting serotonin pathways can be better understood using isotopically labeled compounds like 5-HIAA-D5, allowing researchers to track drug metabolism and efficacy .
Implications for Neuropsychiatric Conditions
The biological implications of 5-HIAA-D5 extend to its potential role in mood regulation and other neuropsychiatric conditions. Research suggests that disturbances in serotonin metabolism may lead to various psychological disorders, including depression and schizophrenia. The ability to accurately measure serotonin metabolites using deuterated compounds can enhance diagnostic capabilities and inform treatment strategies.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D |
InChI Key |
DUUGKQCEGZLZNO-RMPOUBHVSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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